molecular formula C24H19ClFN5OS B11572453 N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11572453
M. Wt: 480.0 g/mol
InChI Key: PZHSQBFCNCLGCT-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of the desired compound with excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted analogs.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazole: Another compound with a similar fused ring structure but different substituents.

    Triazolo[1,5-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring.

    Triazolo[3,4-b][1,3,4]thiadiazine: Compounds with similar core structures but different functional groups.

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and the resulting biological activities and applications.

Properties

Molecular Formula

C24H19ClFN5OS

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H19ClFN5OS/c1-14-7-12-18(13-19(14)25)27-23(32)21-20(15-8-10-17(26)11-9-15)30-31-22(28-29-24(31)33-21)16-5-3-2-4-6-16/h2-13,20-21,30H,1H3,(H,27,32)

InChI Key

PZHSQBFCNCLGCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F)Cl

Origin of Product

United States

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